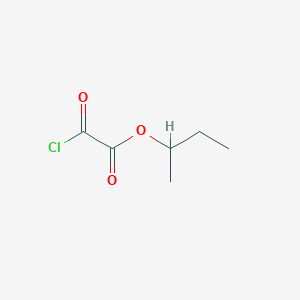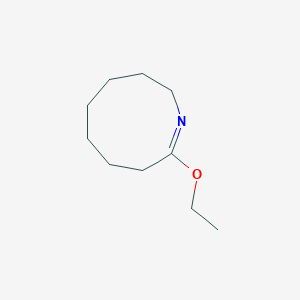
(1E)-9-Ethoxy-3,4,5,6,7,8-hexahydro-2H-azonine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1E)-9-Ethoxy-3,4,5,6,7,8-hexahydro-2H-azonine: is a chemical compound that belongs to the class of heterocyclic compounds It features a nine-membered ring with an ethoxy group attached to the nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (1E)-9-Ethoxy-3,4,5,6,7,8-hexahydro-2H-azonine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with an ethoxy-substituted alkene in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol to facilitate the cyclization process.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient and scalable production.
Analyse Chemischer Reaktionen
Types of Reactions: (1E)-9-Ethoxy-3,4,5,6,7,8-hexahydro-2H-azonine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce more saturated compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, (1E)-9-Ethoxy-3,4,5,6,7,8-hexahydro-2H-azonine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound may be used to study the effects of heterocyclic compounds on biological systems. Its interactions with enzymes and receptors can provide insights into biochemical pathways.
Medicine: In medicine, this compound has potential applications as a pharmaceutical intermediate. It may be used in the development of new drugs targeting specific molecular pathways.
Industry: Industrially, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Wirkmechanismus
The mechanism of action of (1E)-9-Ethoxy-3,4,5,6,7,8-hexahydro-2H-azonine involves its interaction with specific molecular targets. The ethoxy group and the nitrogen atom in the ring structure play crucial roles in its binding to enzymes or receptors. This interaction can modulate biochemical pathways, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
- (1E)-9-Methoxy-3,4,5,6,7,8-hexahydro-2H-azonine
- (1E)-9-Propoxy-3,4,5,6,7,8-hexahydro-2H-azonine
- (1E)-9-Butoxy-3,4,5,6,7,8-hexahydro-2H-azonine
Comparison: Compared to its analogs, (1E)-9-Ethoxy-3,4,5,6,7,8-hexahydro-2H-azonine is unique due to the presence of the ethoxy group, which can influence its reactivity and interactions with other molecules. The length and nature of the alkoxy group can affect the compound’s solubility, stability, and biological activity.
Eigenschaften
CAS-Nummer |
55114-43-7 |
|---|---|
Molekularformel |
C10H19NO |
Molekulargewicht |
169.26 g/mol |
IUPAC-Name |
9-ethoxy-3,4,5,6,7,8-hexahydro-2H-azonine |
InChI |
InChI=1S/C10H19NO/c1-2-12-10-8-6-4-3-5-7-9-11-10/h2-9H2,1H3 |
InChI-Schlüssel |
NFCWIFNCTDHOLL-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=NCCCCCCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


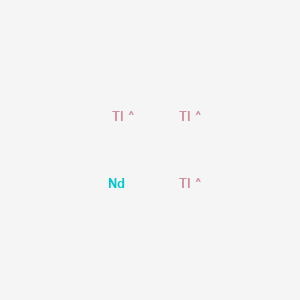
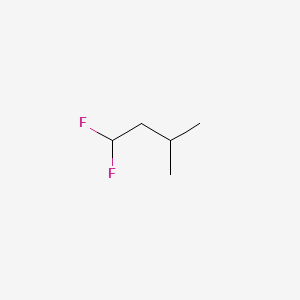
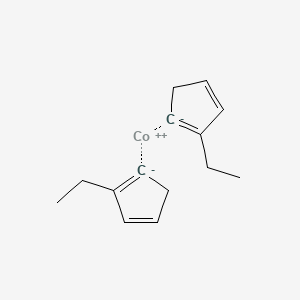
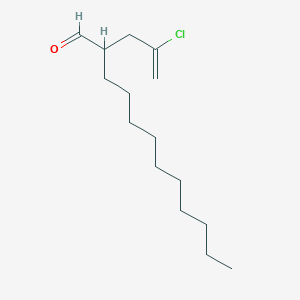

![4-(Trifluoromethyl)-7,8,9,10-tetrahydro-2H-pyrano[2,3-f]quinolin-2-one](/img/structure/B14640519.png)
![Trimethyl[(2-methylidenecyclohexyl)oxy]silane](/img/structure/B14640526.png)
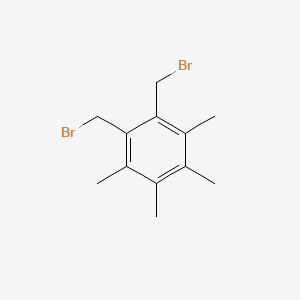

![Acetic acid;[2-[bromo(phenyl)methyl]-4-chlorophenyl]methanol](/img/structure/B14640543.png)
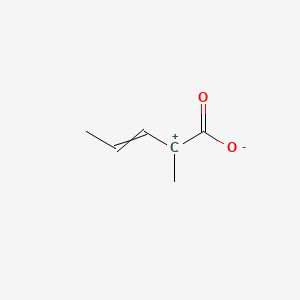
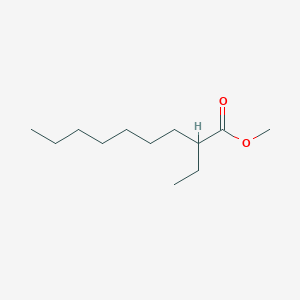
![4-[2-(Acetyloxy)ethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylic acid](/img/structure/B14640576.png)
